2-[(3-fluorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone
Description
This compound belongs to a class of indole-based hydrazones characterized by a sulfanyl substituent at the 2-position of the indol-3-one core and a trifluoromethylphenyl hydrazone moiety. Such structural features are often leveraged in medicinal chemistry for targeting enzymes or receptors requiring hydrophobic interactions .
Properties
IUPAC Name |
[2-[(3-fluorophenyl)methylsulfanyl]-1H-indol-3-yl]-[3-(trifluoromethyl)phenyl]diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F4N3S/c23-16-7-3-5-14(11-16)13-30-21-20(18-9-1-2-10-19(18)27-21)29-28-17-8-4-6-15(12-17)22(24,25)26/h1-12,27H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZLKUMQOHGAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)SCC3=CC(=CC=C3)F)N=NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F4N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3-fluorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone is a complex organic molecule that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific hydrazone derivative, summarizing relevant research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features an indole core linked to a hydrazone moiety, which is often associated with significant biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Indole derivatives, including the hydrazone , have been extensively studied for their anticancer properties. Research has demonstrated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Indole derivatives may induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins such as Bcl-2.
- Cell Lines Tested : Studies have evaluated the efficacy of related compounds against different cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.
Case Study : A recent study reported that a structurally similar indole hydrazone exhibited an IC50 value of 5.3 µM against MCF-7 cells, indicating potent anticancer activity .
Antimicrobial Activity
Indole derivatives are also recognized for their antimicrobial properties. The compound may exhibit activity against both bacterial and fungal strains.
- Target Pathogens : Research indicates effectiveness against common pathogens such as Staphylococcus aureus and Candida albicans.
- Mechanism : The antimicrobial action is hypothesized to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of indole derivatives has gained attention in recent years. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Cytokine Inhibition : Studies suggest that similar compounds can inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6).
- Animal Models : In vivo studies using murine models have shown reduced inflammation markers following treatment with related indole compounds.
Summary of Biological Activities
| Activity Type | Mechanism | Example Findings |
|---|---|---|
| Anticancer | Induces apoptosis | IC50 = 5.3 µM against MCF-7 cells |
| Antimicrobial | Disrupts cell membranes | Active against Staphylococcus aureus |
| Anti-inflammatory | Inhibits cytokine production | Reduced TNF-alpha in animal models |
Research Findings
Recent literature has highlighted the significance of structural modifications in enhancing the biological activity of indole derivatives. For instance, the introduction of trifluoromethyl groups has been associated with improved potency against certain cancer types.
- Structure-Activity Relationship (SAR) : Variations in substitution patterns on the indole ring significantly affect biological outcomes.
- Computational Studies : Molecular docking studies suggest that optimal binding interactions occur with specific protein targets, enhancing therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several derivatives with variations in the sulfanyl substituent and aromatic ring modifications. Key comparisons include:
Table 1: Structural and Molecular Comparison
Key Findings:
Substituent Effects: Electron-Withdrawing Groups (e.g., F, Cl): Fluorine (target compound) and chlorine (2-chlorobenzyl analog) increase polarity and binding affinity to hydrophobic pockets in biological targets. The 3-fluorobenzyl group may improve blood-brain barrier penetration compared to methyl or ethyl analogs .
Molecular Weight Trends :
- Methyl and ethyl substituents yield lower molecular weights (335–349 g/mol), while benzyl derivatives with halogens or methyl groups exceed 425 g/mol. The target compound’s estimated molecular weight aligns with benzyl-substituted analogs, balancing size and bioavailability .
Applications: Medicinal Chemistry: Ethylsulfanyl and trichlorophenyl analogs () are explicitly noted for medicinal use, suggesting the hydrazone scaffold’s versatility in drug discovery .
Q & A
Q. Key considerations :
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to detect intermediates and byproducts .
- Optimize pH and temperature to avoid decomposition of the trifluoromethylphenylhydrazine moiety .
Basic: What analytical techniques are most reliable for characterizing its molecular structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., fluorobenzyl sulfanyl group at C2 of indolone) and hydrazone linkage .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 447.08) and fragmentation patterns .
- X-ray Crystallography : Resolves spatial arrangement of the indolone core, fluorobenzyl group, and trifluoromethylphenyl hydrazone (if single crystals are obtainable) .
Note : Cross-validate data with analogs (e.g., chlorophenyl derivatives) to distinguish substituent-specific spectral shifts .
Advanced: How can computational modeling predict the compound’s reactivity or biological interactions?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the indolone carbonyl and hydrazone N–N bond are reactive hotspots .
- Molecular Docking : Simulate binding to biological targets (e.g., kinase enzymes) by aligning the trifluoromethylphenyl group in hydrophobic pockets and the indolone core in catalytic sites .
- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD < 2 Å over 100 ns) to prioritize derivatives for synthesis .
Validation : Compare computational results with experimental kinetics (e.g., IC50 values) from enzyme inhibition assays .
Advanced: How to resolve contradictions in spectroscopic data between this compound and its structural analogs?
Answer:
Isotopic Labeling : Use deuterated solvents or 19F NMR to distinguish overlapping signals (e.g., fluorobenzyl vs. trifluoromethylphenyl groups) .
2D NMR Techniques : HSQC and HMBC correlations map proton-carbon connectivity, clarifying ambiguous NOE signals in crowded regions (e.g., indolone C3 vs. hydrazone C=N) .
Comparative Analysis : Contrast data with structurally characterized analogs (e.g., 2-[(2,4-dichlorobenzyl)sulfanyl] derivatives) to identify substituent-specific trends .
Case Study : Discrepancies in carbonyl stretching frequencies (IR) may arise from varying hydrogen-bonding interactions in solid vs. solution states .
Advanced: What strategies optimize the design of derivatives with enhanced bioactivity?
Answer:
Structure-Activity Relationship (SAR) :
- Fluorine Substitution : Introduce electron-withdrawing groups (e.g., 4-fluoro vs. 3-fluorobenzyl) to modulate indolone’s electron density and binding affinity .
- Heterocycle Replacement : Substitute the indolone core with triazolo[4,3-a]quinoxaline to enhance π-π stacking with aromatic residues in target proteins .
Bioisosterism : Replace the sulfanyl group with sulfonyl or methylene to alter solubility and metabolic stability .
Hybridization : Fuse with spirocyclic moieties (e.g., morpholinyl-thiazolidinone) to restrict conformational flexibility and improve selectivity .
Validation : Screen derivatives against in vitro models (e.g., cancer cell lines) and correlate logP values with membrane permeability .
Advanced: How to address stability issues during storage or biological assays?
Answer:
- Photodegradation : Store in amber vials under inert gas (N2/Ar) to prevent oxidation of the hydrazone bond .
- Hydrolytic Stability : Adjust buffer pH (6.5–7.4) to minimize cleavage of the sulfanyl-indolone linkage in aqueous media .
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C for most hydrazones) .
Mitigation : Co-crystallize with stabilizing agents (e.g., cyclodextrins) or formulate as lyophilized powders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
